3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzo[f]chromene core with a pyridine moiety and an imino group. The presence of these functional groups endows the compound with significant chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[f]chromene Core: This step involves the cyclization of appropriate starting materials, such as salicylaldehyde derivatives, under acidic or basic conditions to form the benzo[f]chromene core.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzo[f]chromene intermediate.
Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine or imine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Imino-N-[(pyridin-2-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a different position of the pyridine moiety.
3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a different position of the pyridine moiety.
3-Imino-N-[(quinolin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a quinoline moiety instead of pyridine.
Uniqueness
The uniqueness of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications and a promising candidate for further investigation in drug discovery and development.
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-imino-N-(pyridin-3-ylmethyl)benzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c21-19-17(20(24)23-12-13-4-3-9-22-11-13)10-16-15-6-2-1-5-14(15)7-8-18(16)25-19/h1-11,21H,12H2,(H,23,24) |
InChI Key |
AJDODOMYLABMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.